molecular formula C11H12N4O2 B15321887 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine

Cat. No.: B15321887
M. Wt: 232.24 g/mol
InChI Key: QOROMFGSEGOOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at the 1-position, a 2-methyl-5-nitrophenyl group at the 3-position, and an amine group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole intermediate.

    Alkylation: The methyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Methyl-3-(2-methyl-5-nitrophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(2-nitrophenyl)-1h-pyrazol-5-amine: This compound lacks the methyl group at the 2-position of the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-Methyl-3-(4-nitrophenyl)-1h-pyrazol-5-amine: The position of the nitro group on the phenyl ring is different, which can influence the compound’s properties and interactions.

    1-Methyl-3-(2-methyl-4-nitrophenyl)-1h-pyrazol-5-amine: The nitro group is positioned differently, potentially altering the compound’s reactivity and biological effects.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-methyl-5-(2-methyl-5-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C11H12N4O2/c1-7-3-4-8(15(16)17)5-9(7)10-6-11(12)14(2)13-10/h3-6H,12H2,1-2H3

InChI Key

QOROMFGSEGOOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NN(C(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.